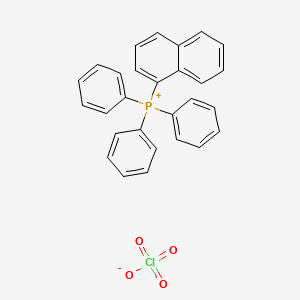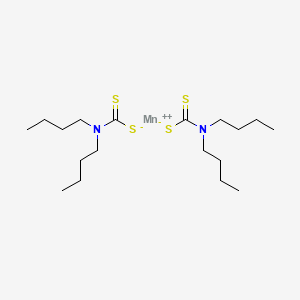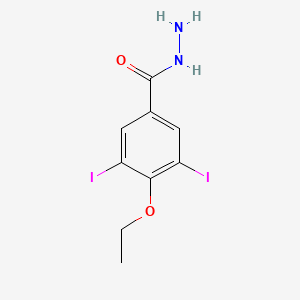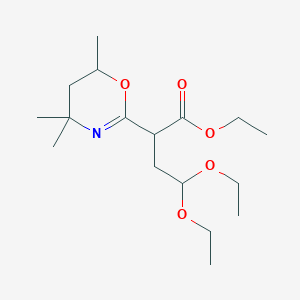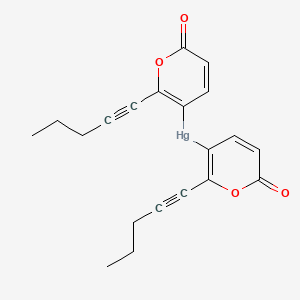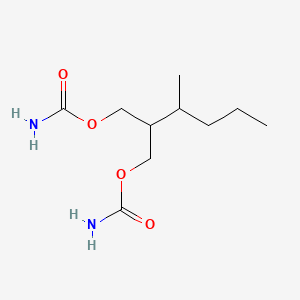
1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate is an organic compound with the molecular formula C12H24N2O4. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of 1,3-propanediol, which is a colorless viscous liquid that is miscible with water .
Preparation Methods
The synthesis of 1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate involves several steps. One common method is the reaction of 1,3-propanediol with 1-methylbutyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and carbonates.
Reduction: Reduction reactions can yield alcohol derivatives.
Scientific Research Applications
1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to changes in metabolic pathways. It may also interact with cellular receptors, affecting signal transduction and cellular responses .
Comparison with Similar Compounds
1,3-Propanediol, 2-(1-methylbutyl)-, dicarbamate can be compared with similar compounds such as:
2-Methyl-1,3-propanediol: This compound has similar chemical properties but differs in its biological activity and applications.
1,3-Propanediol: While structurally similar, 1,3-propanediol is primarily used as a solvent and antifreeze.
2-Ethyl-1-(1-methylbutyl)-1,3-propanediol dicarbamate: This compound has a similar structure but different industrial applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
CAS No. |
25462-25-3 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-3-methylhexyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-3-4-7(2)8(5-15-9(11)13)6-16-10(12)14/h7-8H,3-6H2,1-2H3,(H2,11,13)(H2,12,14) |
InChI Key |
NPDPUYGJRPGBBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


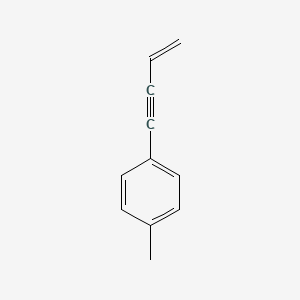
![5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14688152.png)

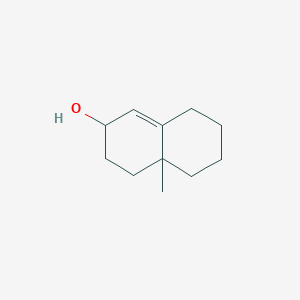


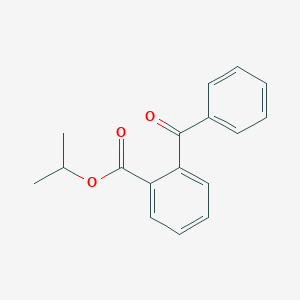
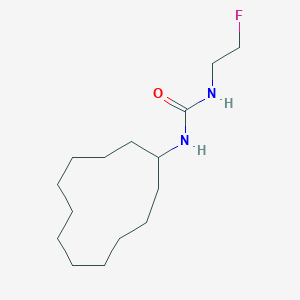
![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
